molecular formula C13H11N3O2 B12001226 3-[(2-Benzoyl)-hydrazinocarbonyl]pyridine

3-[(2-Benzoyl)-hydrazinocarbonyl]pyridine

Cat. No.: B12001226
M. Wt: 241.24 g/mol
InChI Key: OBVBBNKEUHZZLJ-UHFFFAOYSA-N
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Description

3-[(2-Benzoyl)-hydrazinocarbonyl]pyridine is a complex organic compound that features a pyridine ring substituted with a benzoyl hydrazine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[(2-Benzoyl)-hydrazinocarbonyl]pyridine typically involves the reaction of pyridine-3-carboxylic acid hydrazide with benzoyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

    Temperature: Room temperature to 60°C

    Solvent: Anhydrous dichloromethane or tetrahydrofuran

    Reaction Time: 2-4 hours

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazine moiety, leading to the formation of corresponding oxides.

    Reduction: Reduction of the benzoyl group can yield the corresponding alcohol.

    Substitution: The pyridine ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination, and nucleophiles like amines for nucleophilic substitution.

Major Products:

    Oxidation: Benzoyl pyridine oxides

    Reduction: Benzyl alcohol derivatives

    Substitution: Halogenated pyridine derivatives

Scientific Research Applications

3-[(2-Benzoyl)-hydrazinocarbonyl]pyridine has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to its hydrazine moiety.

    Medicine: Explored for its potential anti-cancer and anti-inflammatory properties.

    Industry: Utilized in the development of novel materials with specific electronic or photonic properties.

Mechanism of Action

The mechanism of action of 3-[(2-Benzoyl)-hydrazinocarbonyl]pyridine involves its interaction with specific molecular targets. The hydrazine group can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction can disrupt metabolic pathways, leading to the compound’s biological effects. Additionally, the benzoyl group can participate in hydrogen bonding and hydrophobic interactions, enhancing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

  • Pyridine-3-carboxylic acid hydrazide
  • Benzoyl hydrazine
  • 3-Benzoylpyridine

Comparison: 3-[(2-Benzoyl)-hydrazinocarbonyl]pyridine is unique due to the presence of both a benzoyl and a hydrazine group attached to the pyridine ring This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs

Properties

Molecular Formula

C13H11N3O2

Molecular Weight

241.24 g/mol

IUPAC Name

N'-benzoylpyridine-3-carbohydrazide

InChI

InChI=1S/C13H11N3O2/c17-12(10-5-2-1-3-6-10)15-16-13(18)11-7-4-8-14-9-11/h1-9H,(H,15,17)(H,16,18)

InChI Key

OBVBBNKEUHZZLJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NNC(=O)C2=CN=CC=C2

Origin of Product

United States

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